molecular formula C14H16FN3O2S2 B2804896 4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448074-78-9

4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2804896
CAS No.: 1448074-78-9
M. Wt: 341.42
InChI Key: VOPMECMEKFDXHV-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide typically involves the coupling of a substituted 2-amino benzothiazole with a piperidine derivative. The reaction conditions often include the use of coupling agents and solvents such as dichloromethane or dimethylformamide. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended use .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and piperidine derivatives, such as:

Uniqueness

4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties. This modification can enhance its stability, bioavailability, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

4-fluoro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c15-11-1-3-13(4-2-11)22(19,20)17-12-5-8-18(9-6-12)14-16-7-10-21-14/h1-4,7,10,12,17H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPMECMEKFDXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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